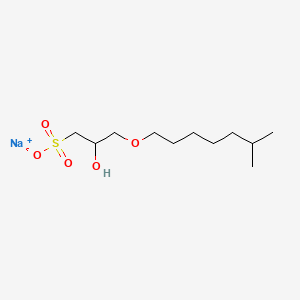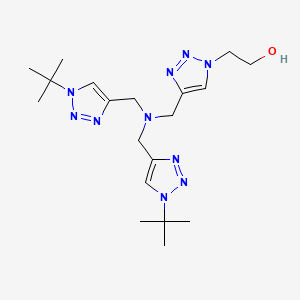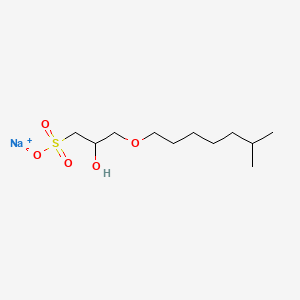![molecular formula C30H36Br2F2N2S3 B12296815 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12296815.png)
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their strong electron-accepting properties, making them valuable in various optoelectronic applications .
Preparation Methods
The synthesis of 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4,7-dibromo-2,1,3-benzothiadiazole and N-Bromosuccinimide (NBS) in dichlorobenzene.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using standard techniques such as column chromatography to obtain the pure compound.
Chemical Reactions Analysis
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction:
Polymerization: It can be polymerized with other monomers to form copolymers with enhanced properties.
Scientific Research Applications
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole has several scientific research applications:
Optoelectronics: It is used in the development of organic field-effect transistors (OFETs) and photovoltaic solar cell devices due to its strong electron-accepting properties
Material Science: The compound is used in the synthesis of polymer semiconductors, which are essential for various electronic applications.
Fluorescent Sensors:
Mechanism of Action
The mechanism of action of 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole involves its strong electron-accepting properties. This allows it to participate in electron transfer processes, which are crucial for its applications in optoelectronics and material science . The molecular targets and pathways involved in these processes are primarily related to its ability to enhance π-stacking and improve charge carrier transport properties .
Comparison with Similar Compounds
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole can be compared with other benzothiadiazole derivatives such as:
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound is also used in the synthesis of polymer semiconductors but lacks the octyl and fluorine substituents.
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole: This derivative has octyloxy groups instead of fluorine, which may affect its electronic properties.
The uniqueness of this compound lies in its specific substituents, which enhance its electron-accepting properties and make it suitable for advanced optoelectronic applications .
Properties
Molecular Formula |
C30H36Br2F2N2S3 |
|---|---|
Molecular Weight |
718.6 g/mol |
IUPAC Name |
4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C30H36Br2F2N2S3/c1-3-5-7-9-11-13-15-19-17-21(37-29(19)31)23-25(33)26(34)24(28-27(23)35-39-36-28)22-18-20(30(32)38-22)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
HCLOLOKPUVNSGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCC)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


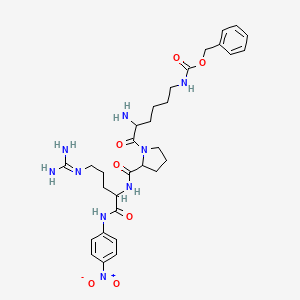
![17-Ethyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one](/img/structure/B12296747.png)
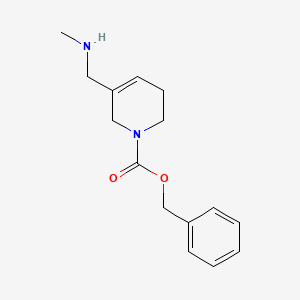
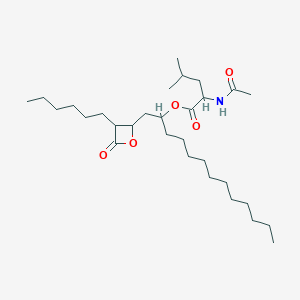

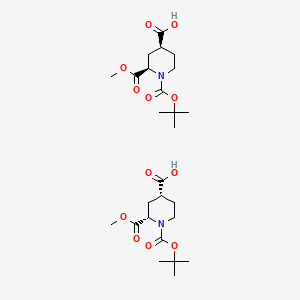
![Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester](/img/structure/B12296788.png)
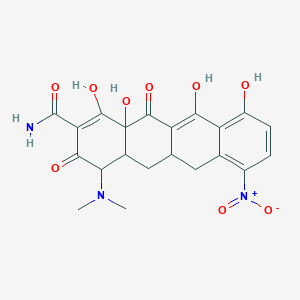
![3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one](/img/structure/B12296800.png)
![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)
![6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12296811.png)
